molecular formula C9H14O3 B010986 (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one CAS No. 107289-20-3

(R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one

Cat. No. B010986
M. Wt: 170.21 g/mol
InChI Key: HWPXDBBVCANLFT-MRVPVSSYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (color, state of matter under standard conditions) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The chemical properties might include its acidity or basicity, oxidizing or reducing behavior, and types of reactions it undergoes.


Scientific Research Applications

  • It has been used in the improved synthesis of enantiopure compounds, achieving a 45% yield (Seebach, Gysel, Job, & Beck, 1992).

  • This compound is pivotal in the synthesis of the key chiral side-chain of atorvastatin, a widely used cholesterol-lowering medication, with high chemical and enantiomeric purity (Xiong, Li, Chen, Wenxue, & Chen, 2014).

  • It serves as an intermediate in the preparation of α, β-trisubstituted β-hydroxycarboxylic acids (Amberg & Seebach, 1990).

  • The hydroformylated derivative of (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one is significant in the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

  • Its derivatives have been used in the synthesis of enantiomerically pure α-hydroxy-acid derivatives (Noda & Seebach, 1987).

  • Its dioxan-4-one variant has been synthesized using the deuterium isotope effect, leading to the formation of a chiral trialkyldioxinone (Lange, Organ, & Roche, 1992).

  • The compound is also relevant in the preparation of 2-(tert-butyl)-6-(trifluoromethyl)-1,3-dioxan-4-one, a diastereoisomeric dioxanone (CHIMIA, 1990).

  • (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one's derivatives have been utilized in the synthesis of medicine Rosuvastatin (Zhou, Li, Zhou, Shoberu, & Zou, 2017).

  • A new approach to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides has been developed using related compounds (Zelenov, Voronin, Churakov, Strelenko, & Tartakovsky, 2014).

  • Chiral products of this compound have been prepared by combining it with various other chemical entities (Amberg & Seebach, 1990).

Safety And Hazards

This involves understanding the toxicological profile of the compound. It includes its health hazards (acute and chronic), physical hazards (flammability, reactivity), and environmental hazards.


Future Directions

This involves predicting or proposing future research directions. It could be based on the current applications of the compound, limitations in its synthesis or use, or unexplored potential uses.


properties

IUPAC Name

(2R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5,8H,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPXDBBVCANLFT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)O[C@@H](O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545135
Record name (2R)-2-tert-Butyl-6-methyl-2H,4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one

CAS RN

107289-20-3
Record name (2R)-2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107289-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-tert-Butyl-6-methyl-2H,4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
IL Acid - Tetrahedron, 1999 - Citeseer
Acta33#3 squeeze Page 1 VOL.36, NO.1 • 2003 CHEMISTS HELPING CHEMISTS DEDICATED TO PROFESSOR D. SEEBACH ON HIS 65TH BIRTHDAY Iron Lewis Acid [(η5-C5H5)Fe…
Number of citations: 2 citeseerx.ist.psu.edu

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